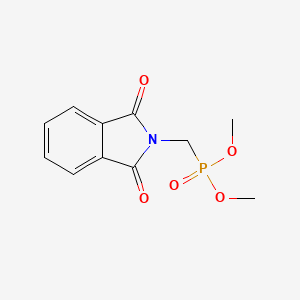

Dimethyl(phthalimidomethyl)phosphonate

Overview

Description

Dimethyl(phthalimidomethyl)phosphonate (DMPP) is an organophosphonate compound that is widely used for research in a variety of scientific fields. DMPP has an array of applications, including use in synthetic chemistry, biochemistry, and molecular biology. It is also used in the production of pharmaceuticals and has been studied for its potential therapeutic uses. In

Scientific Research Applications

Polymeric Phosphonate Esters Production : Dimethyl phosphonate can be used in polycondensations with diols to produce polymeric phosphonate esters. These polymers are noted for their potential in various applications, although achieving high molecular weights consistently remains a challenge. Techniques like NMR spectroscopy and size exclusion chromatography help in understanding the molecular weights and properties of these polymers (Branham et al., 2000).

Flame Retardant Properties : The synthesis of new reactive flame retardants using dimethyl terephthalate derivatives has been explored. These compounds, including phosphonic and boronic esters and acids, exhibit significant potential in reducing heat release due to a condensed phase mechanism, which is critical in flame retardancy (Benin et al., 2012).

Non-Flammable Electrolyte Solvent for Lithium Batteries : Dimethyl methyl phosphonate (DMMP) has been tested as a non-flammable solvent for lithium batteries. It demonstrates good solvency for lithium salts and forms a non-flammable, Li+-conducting electrolyte, suggesting potential applications in high-performance and safe lithium batteries (Feng et al., 2008).

Polymer Synthesis and Modification : The synthesis of phosphonated poly(ethylene terephthalate) ionomers has been achieved through an efficient route. These ionomers show promising physical properties like enhanced Young's modulus and yield stress compared to pure PET, making them suitable for various polymer applications (Ju et al., 2018).

Cellulose Dissolution with Ionic Liquids : Certain alkylimidazolium salts containing dimethyl phosphate are effective in solubilizing cellulose under mild conditions. This could be crucial in the processing and recycling of cellulose-based materials (Fukaya et al., 2008).

Adhesive and Anticorrosive Properties in Polymers : Phosphonated copolymers blended with poly(vinylidene fluoride) exhibit adhesive and anticorrosive properties on metal surfaces. This application is significant in enhancing the durability and functionality of coatings and adhesives (Bressy-Brondino et al., 2002).

RAFT Polymerization for Phosphorus-based Materials : The RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate is a new development, enabling the synthesis of complex polymer architectures with phosphorus-based materials. This method offers control over molecular weight and opens avenues for advanced material science applications (Canniccioni et al., 2013).

Mechanism of Action

Target of Action

Dimethyl(phthalimidomethyl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This strategy relies on electrophilic activation with triflic anhydride followed by the addition of a chloride source to selectively and transiently yield a monochlorophosphonyl species .

Biochemical Pathways

It is known that all biosynthetic pathways for phosphonate natural products share the initial step in which pep phosphomutase converts pep to pnpy with a c–p bond .

Result of Action

Phosphonates are considered resources of important biologically active compounds due to their ability to inhibit metabolic enzymes .

Action Environment

The stability of the c–p bond in phosphonates generally makes them resistant to biochemical, thermal, and photochemical decomposition .

properties

IUPAC Name |

2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBHXTMUHJGHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378714 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl phthalimidomethylphosphonate | |

CAS RN |

28447-26-9 | |

| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

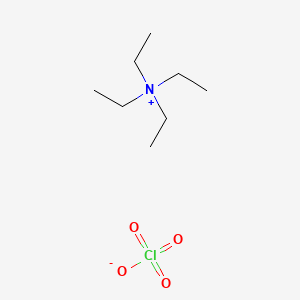

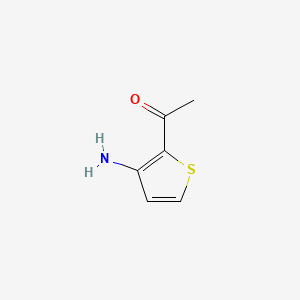

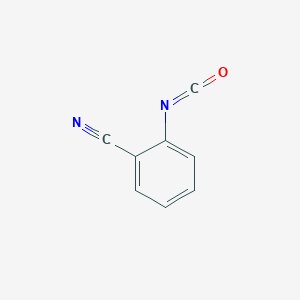

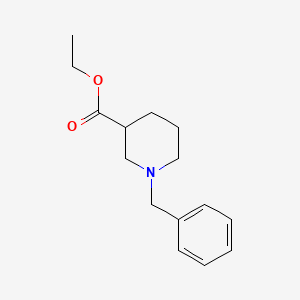

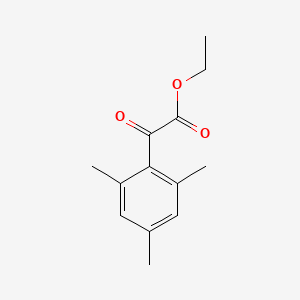

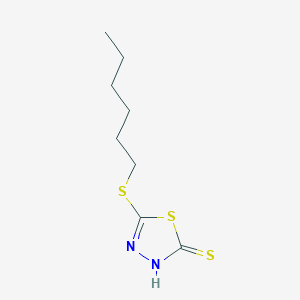

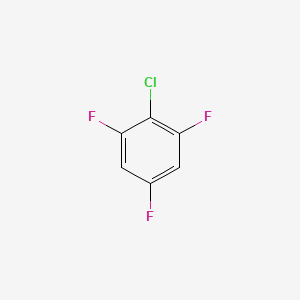

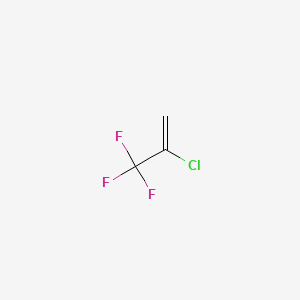

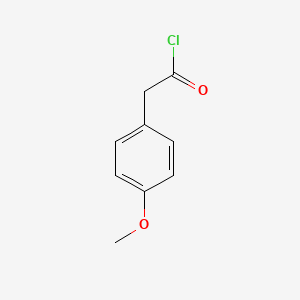

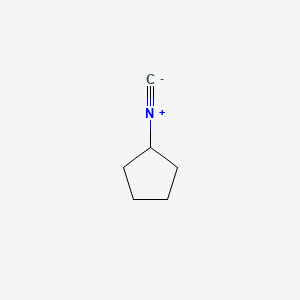

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)